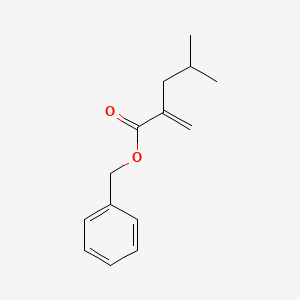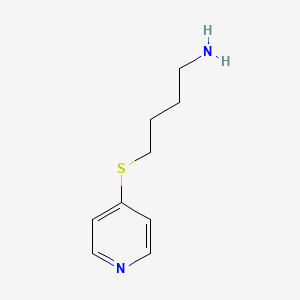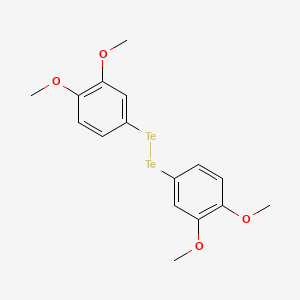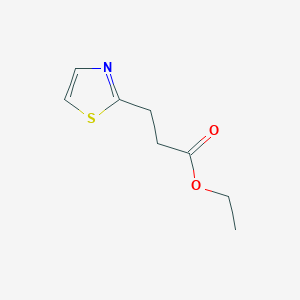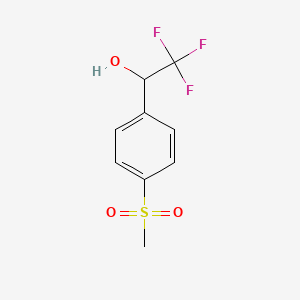
2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol
Vue d'ensemble
Description
2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol is a chemical compound with a unique structure that includes a trifluoromethyl group, a methylsulfonyl group, and a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves the introduction of the trifluoromethyl and methylsulfonyl groups onto a benzyl alcohol backbone. One common method is the nucleophilic substitution reaction, where a suitable benzyl alcohol derivative is reacted with trifluoromethyl and methylsulfonyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl and methylsulfonyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the benzyl ring.
Applications De Recherche Scientifique
2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The methylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzyl Alcohol: Similar in structure but lacks the methylsulfonyl group.
4-Methyl-α,α-bis(trifluoromethyl)benzyl Alcohol: Contains an additional trifluoromethyl group, leading to different chemical properties.
Uniqueness
2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and methylsulfonyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H9F3O3S |
|---|---|
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H9F3O3S/c1-16(14,15)7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 |
Clé InChI |
WQSIXMLTPURSJQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(C(F)(F)F)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
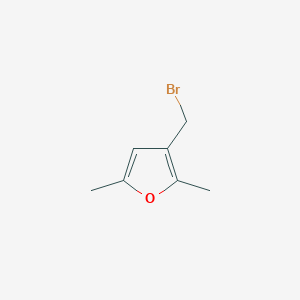
![2-amino-4-(3,4-dimethoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B8710401.png)
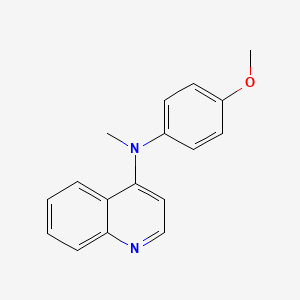
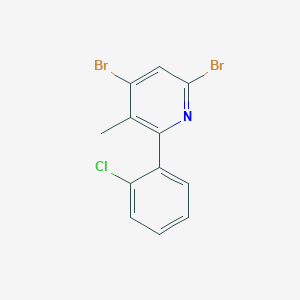
![7-Benzyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B8710430.png)
![5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B8710442.png)
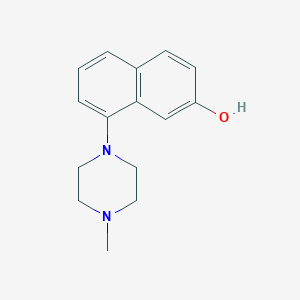
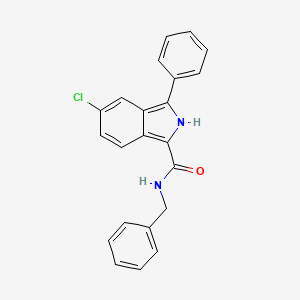
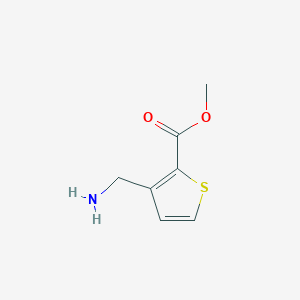
![[2-(1H-Tetrazol-5-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8710473.png)
